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Compound of Interest

Compound Name: Dydrogesterone

Cat. No.: B1671002 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive structural and functional comparison of

dydrogesterone and natural progesterone. It is designed to offer researchers, scientists, and

drug development professionals a detailed understanding of the key differences and similarities

between these two crucial progestogenic compounds. By presenting quantitative data in

structured tables, detailing experimental methodologies, and visualizing complex pathways,

this guide aims to be an essential resource for those involved in the study and application of

these hormones.

Physicochemical Properties: A Tale of Two Isomers
Dydrogesterone is a retro-progesterone, a stereoisomer of natural progesterone, meaning it

has the same molecular formula and weight but a different three-dimensional arrangement of

atoms. This subtle yet significant structural alteration confers distinct physicochemical

properties that influence its absorption, metabolism, and ultimately, its clinical profile.
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Property Dydrogesterone
Natural
Progesterone

Reference

Chemical Formula C21H28O2 C21H30O2 [1][2]

Molecular Weight 312.45 g/mol 314.47 g/mol [1][2]

Melting Point 144 °C 126 °C [3]

Solubility in Water Practically insoluble Practically insoluble

Solubility in Other

Solvents

Soluble in acetone,

sparingly soluble in

ethanol

-

Molecular Structures: A Retro-Isomer's Unique
Conformation
The defining structural difference between dydrogesterone and natural progesterone lies in

the stereochemistry of the C9 and C10 positions on the steroid backbone. In dydrogesterone,

the hydrogen atom at C9 is in the β-position and the methyl group at C10 is in the α-position, a

"retro" configuration. This contrasts with natural progesterone's 9α,10β-conformation. This

retro-isomerism results in a bent molecular shape for dydrogesterone, which significantly

impacts its interaction with the progesterone receptor.
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Fig. 1: Chemical structures of Dydrogesterone and Progesterone.
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Receptor Binding Affinity and Specificity: A
Targeted Interaction
The unique three-dimensional structure of dydrogesterone allows for a high affinity and

specificity for the progesterone receptor (PR). Unlike natural progesterone, which can interact

with other steroid receptors, dydrogesterone exhibits a more focused progestogenic effect

with minimal to no affinity for androgen, estrogen, glucocorticoid, or mineralocorticoid

receptors. This high selectivity is a key factor in its favorable side-effect profile.

Experimental Protocol: Competitive Radioligand Binding
Assay
A common method to determine receptor binding affinity is the competitive radioligand binding

assay. The general protocol is as follows:

Preparation of Receptor Source: A tissue or cell line expressing the target receptor (e.g.,

progesterone receptor) is homogenized and centrifuged to isolate a membrane fraction or a

cytosolic extract containing the receptor.

Incubation: A constant concentration of a radiolabeled ligand (e.g., [3H]-progesterone) is

incubated with the receptor preparation in the presence of increasing concentrations of the

unlabeled competitor drug (dydrogesterone or natural progesterone).

Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated

from the free radioligand. This can be achieved by methods such as filtration, centrifugation,

or size-exclusion chromatography.

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

Data Analysis: The data are plotted as the percentage of specific binding versus the

logarithm of the competitor concentration. The IC50 value (the concentration of the

competitor that inhibits 50% of the specific binding of the radioligand) is determined. The

equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff

equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand

and Kd is its equilibrium dissociation constant.
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Fig. 2: Receptor binding profiles of Dydrogesterone and Progesterone.

Metabolic Pathways: A Stable Metabolite
The metabolism of dydrogesterone also differs significantly from that of natural progesterone.

Dydrogesterone is rapidly metabolized to its main active metabolite, 20α-

dihydrodydrogesterone (DHD). This metabolite retains a high affinity for the progesterone

receptor and contributes significantly to the overall progestogenic effect. A key feature of

dydrogesterone's metabolism is the retention of the 4,6-diene-3-one configuration, which

prevents its conversion to estrogenic or androgenic compounds. In contrast, natural
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progesterone is metabolized to a variety of compounds, including pregnanediol, which is

excreted in the urine.

Experimental Protocol: In Vitro Metabolism Studies
To elucidate the metabolic pathways, in vitro studies using human liver microsomes or

hepatocytes are often employed.

Incubation: Dydrogesterone or natural progesterone is incubated with human liver

microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH for

cytochrome P450 enzymes).

Sample Extraction: At various time points, the reaction is stopped, and the samples are

extracted to separate the parent drug and its metabolites.

Metabolite Identification: The extracted samples are analyzed using techniques like liquid

chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites formed.

Enzyme Identification: To identify the specific enzymes involved, recombinant human

enzymes (e.g., specific CYP450 isoforms) can be used in separate incubation experiments.
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Fig. 3: Simplified metabolic pathways of Dydrogesterone and Progesterone.
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Pharmacokinetics and Pharmacodynamics:
Enhanced Bioavailability and a Predictable Profile
The structural and metabolic differences between dydrogesterone and natural progesterone

translate into distinct pharmacokinetic and pharmacodynamic profiles. Dydrogesterone is

rapidly absorbed after oral administration and has a higher bioavailability (28%) compared to

oral micronized natural progesterone. The terminal elimination half-life of dydrogesterone is 5-

7 hours, while that of its active metabolite, DHD, is 14-17 hours. This predictable

pharmacokinetic profile contributes to its reliable clinical efficacy. In contrast, the oral

bioavailability of natural progesterone is low and variable due to extensive first-pass

metabolism in the liver.

Parameter Dydrogesterone
Natural
Progesterone (Oral
Micronized)

Reference

Bioavailability 28% Low and variable

Time to Peak Plasma

Concentration (Tmax)
0.5-2.5 hours Variable

Elimination Half-life

(Parent)
5-7 hours Short

Elimination Half-life

(Active Metabolite)
14-17 hours (DHD) -

Protein Binding >90%
~90% (bound to

albumin)

Conclusion
The retro-isomer structure of dydrogesterone confers a unique and advantageous

pharmacological profile compared to natural progesterone. Its high oral bioavailability, selective

binding to the progesterone receptor, and stable, active metabolite contribute to its predictable

and effective clinical performance. This in-depth comparison highlights the importance of

stereochemistry in drug design and provides a solid foundation for further research and

development in the field of progestogen therapy. The distinct properties of dydrogesterone
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make it a valuable therapeutic option in various gynecological conditions requiring progestogen

supplementation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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